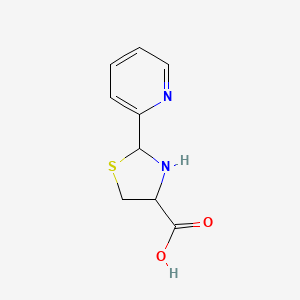2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid
CAS No.: 84682-22-4
Cat. No.: VC3915546
Molecular Formula: C9H10N2O2S
Molecular Weight: 210.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84682-22-4 |
|---|---|
| Molecular Formula | C9H10N2O2S |
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | 2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13) |
| Standard InChI Key | FRABGDHEKOTVGC-UHFFFAOYSA-N |
| SMILES | C1C(NC(S1)C2=CC=CC=N2)C(=O)O |
| Canonical SMILES | C1C(NC(S1)C2=CC=CC=N2)C(=O)O |
Introduction
Structural Characteristics and Stereochemistry
Core Architecture
The compound consists of a five-membered thiazolidine ring (containing sulfur and nitrogen) fused to a six-membered pyridine ring at the 2-position. The carboxylic acid group is located at the 4-position of the thiazolidine ring (Fig. 1) . X-ray crystallography reveals an envelope conformation for the thiazolidine ring, with the carbon atom bonded to the carboxylic acid group acting as the flap .
Stereochemical Configuration
The chiral centers at C2 and C4 adopt S configurations, as confirmed by refinement of the Flack parameter (0.01(9)) . This enantiomeric purity is critical for its biological activity and coordination behavior.
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| S1–C6 bond length | 1.860(2) |
| S1–C8 bond length | 1.836(2) |
| N1–C1–C6 bond angle | 116.48(15)° |
| Thiazolidine ring puckering | Envelope (C7 flap) |
Synthesis and Crystallization
Synthetic Route
The compound is synthesized via condensation of D-penicillamine and 2-pyridinecarboxaldehyde in methanol :
-
Reactants:
-
D-Penicillamine (60 mg, 0.40 mmol)
-
2-Pyridinecarboxaldehyde (43 mg, 0.40 mmol)
-
-
Conditions:
-
Solvent: Methanol (2.5 mL)
-
Temperature: 50°C for 2 hours
-
Crystallization: Slow evaporation at room temperature for 10 days
-
Crystallographic Data
Crystals belong to the orthorhombic space group P2₁2₁2₁ with unit cell parameters:
Intermolecular Interactions and Crystal Packing
The crystal lattice is stabilized by:
-
O–H···N Hydrogen Bonds: Form helical chains along the a-axis between carboxylic acid and pyridine groups .
-
C–H···π Contacts: Connect helical chains into layers parallel to the ac plane .
Table 2: Hydrogen Bond Parameters
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| O2–H13···N1 | 0.79(3) | 1.85(3) | 2.633(2) | 170(3) |
Biological and Pharmacological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity, likely through disruption of bacterial cell wall synthesis or metabolic pathways.
| Activity | Mechanism | IC₅₀/EC₅₀ |
|---|---|---|
| Antiproliferative | Caspase activation | 5.10–22.08 µM |
| Antimicrobial | Cell wall synthesis inhibition | Not quantified |
Applications in Coordination Chemistry and Materials Science
Metal Coordination
The sulfur and nitrogen atoms facilitate chelation with transition metals, making the compound a precursor for sulfur-coordinated complexes .
Supramolecular Assembly
Helical hydrogen-bonded chains enable the design of chiral polymers and metal-organic frameworks (MOFs) .
Physicochemical Properties
Spectral Data
-
NMR: δ 8.65 (pyridine-H), δ 3.90 (thiazolidine-H).
Solubility and Stability
-
Solubility: Moderate in polar solvents (methanol, DMSO).
-
Stability: Stable under ambient conditions but sensitive to strong acids/bases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume